molecular formula C7H9ClN2O B6199467 2H,3H-furo[2,3-c]pyridin-5-amine hydrochloride CAS No. 2694733-82-7

2H,3H-furo[2,3-c]pyridin-5-amine hydrochloride

Cat. No.: B6199467
CAS No.: 2694733-82-7
M. Wt: 172.6
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Description

2H,3H-furo[2,3-c]pyridin-5-amine hydrochloride is a heterocyclic compound that features a fused furan and pyridine ring system. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties, including anticancer activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H,3H-furo[2,3-c]pyridin-5-amine hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the Claisen-Schmidt condensation followed by sequential cyclizations and functional modifications . The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the fused ring system.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

2H,3H-furo[2,3-c]pyridin-5-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce various functional groups into the molecule.

Scientific Research Applications

2H,3H-furo[2,3-c]pyridin-5-amine hydrochloride has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2H,3H-furo[2,3-c]pyridin-5-amine hydrochloride is unique due to its specific ring fusion and functional groups, which contribute to its distinct pharmacological profile. Its ability to interact with multiple molecular targets makes it a promising candidate for further research and development in medicinal chemistry.

Properties

CAS No.

2694733-82-7

Molecular Formula

C7H9ClN2O

Molecular Weight

172.6

Purity

95

Origin of Product

United States

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